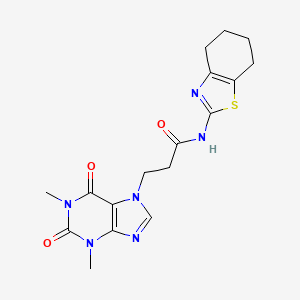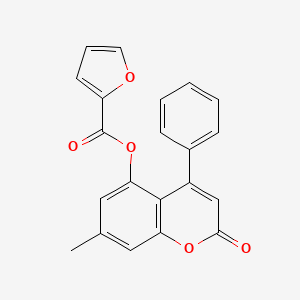![molecular formula C15H14ClN3O2 B11157109 2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide](/img/structure/B11157109.png)
2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide is a synthetic organic compound that features a chlorophenyl group, a formamido group, and a pyridinyl group
Preparation Methods
The synthesis of 3-[(2-chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the formamido group: This can be achieved by reacting 2-chlorobenzoyl chloride with formamide under controlled conditions.
Introduction of the pyridinyl group: This step involves the coupling of the formamido intermediate with a pyridinyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Final assembly: The final product is obtained by reacting the intermediate with a suitable propanamide derivative under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide can be compared with similar compounds, such as:
2-[(4-Chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has a similar formamido group but differs in the aromatic ring structure.
3-[(3-Chlorophenyl)formamido]-N-(5-methyl-1,2-oxazol-3-yl)propanamide: This compound features a different heterocyclic ring, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide |
InChI |
InChI=1S/C15H14ClN3O2/c16-13-6-2-1-5-12(13)15(21)18-9-7-14(20)19-11-4-3-8-17-10-11/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20) |
InChI Key |
BGBWSDWNAXHGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11157029.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157047.png)
![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11157073.png)
![9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157080.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)
![2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11157092.png)

![methyl {6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157097.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157100.png)
![6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157103.png)

![2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157114.png)

